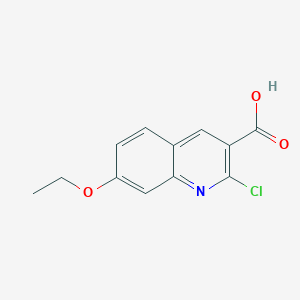
2-Chloro-7-ethoxyquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-ethoxyquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline ring substituted with a chlorine atom at the 2-position, an ethoxy group at the 7-position, and a carboxylic acid group at the 3-position. Its unique structure imparts specific chemical properties that make it valuable in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-ethoxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Vilsmeier-Haack reaction, where an acetanilide derivative undergoes cyclization in the presence of phosphorus oxychloride and dimethylformamide at elevated temperatures . This reaction forms the quinoline core, which is then further functionalized to introduce the ethoxy and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available aniline derivatives. The process includes chlorination, ethoxylation, and carboxylation steps, each optimized for yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-7-ethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their unique properties and applications.
Aplicaciones Científicas De Investigación
2-Chloro-7-ethoxyquinoline-3-carboxylic acid has extensive applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and anticancer properties due to its ability to modulate cellular signaling pathways.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-7-ethoxyquinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. By binding to the active sites of enzymes like phospholipase A2 and cyclooxygenase-2, it inhibits their catalytic activity, leading to downstream effects such as reduced inflammation and altered cell proliferation . The compound’s structure allows it to fit into specific binding pockets, making it a potent inhibitor.
Comparación Con Compuestos Similares
- 2-Chloroquinoline-3-carboxylic acid
- 2-Chloro-7-methoxyquinoline-3-carboxylic acid
- 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid
Comparison: Compared to its analogs, 2-Chloro-7-ethoxyquinoline-3-carboxylic acid is unique due to the presence of the ethoxy group at the 7-position. This substitution can influence its solubility, reactivity, and binding affinity to molecular targets. The ethoxy group may also enhance its pharmacokinetic properties, making it a more effective compound in certain applications .
Propiedades
Fórmula molecular |
C12H10ClNO3 |
|---|---|
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
2-chloro-7-ethoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-8-4-3-7-5-9(12(15)16)11(13)14-10(7)6-8/h3-6H,2H2,1H3,(H,15,16) |
Clave InChI |
AXIFTQHBAOOSBX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=NC(=C(C=C2C=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















